Edeine A

Description

Properties

CAS No. |

52452-77-4 |

|---|---|

Molecular Formula |

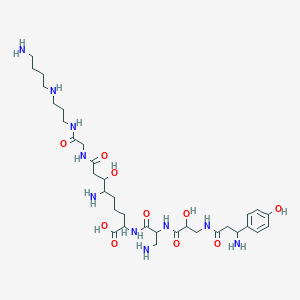

C33H58N10O10 |

Molecular Weight |

754.9 g/mol |

IUPAC Name |

6-amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |

InChI |

InChI=1S/C33H58N10O10/c34-11-1-2-12-38-13-4-14-39-30(49)19-41-29(48)16-26(45)22(36)5-3-6-24(33(52)53)42-31(50)25(17-35)43-32(51)27(46)18-40-28(47)15-23(37)20-7-9-21(44)10-8-20/h7-10,22-27,38,44-46H,1-6,11-19,34-37H2,(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,52,53) |

InChI Key |

HENXXJCYASTLGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN)O)N)C(=O)O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN)O)N)C(=O)O)O)N)O |

Other CAS No. |

27656-72-0 |

Synonyms |

edeine A edeine A1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Edeine A exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas. Its mechanism of action primarily involves binding to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the fMet-tRNA interaction at the P site. This inhibition is crucial for bacterial growth and replication, making this compound a candidate for addressing antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve interference with protein synthesis and cell cycle regulation. The ability to target cancer cells while sparing normal cells is a significant advantage in cancer therapy.

Case Study: this compound in Cancer Treatment

A study conducted by Czajgucki et al. (2006) demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 150 μg/mL. This study highlights the potential of this compound as an adjunct therapy in cancer treatment.

Agricultural Applications

This compound's antimicrobial properties extend to agricultural applications, particularly in controlling plant pathogens. Its use as a biological control agent can reduce reliance on synthetic pesticides, promoting sustainable farming practices.

Table 2: this compound in Agriculture

| Application | Effectiveness | Reference |

|---|---|---|

| Control of Bacillus subtilis | High | Shimotohno et al., 2010 |

| Inhibition of fungal pathogens | Moderate | Yang and Yousef, 2018 |

Mechanistic Studies

This compound has been utilized in mechanistic studies to understand ribosomal function and protein synthesis. Its ability to inhibit translation makes it a valuable tool for researchers investigating ribosome dynamics and antibiotic resistance mechanisms.

Case Study: Ribosomal Inhibition Mechanisms

Research by Dinos et al. (2004) explored how this compound interacts with the ribosomal P site, revealing insights into its binding dynamics and translational misreading effects. This study underscores the importance of this compound in elucidating fundamental biological processes.

Comparison with Similar Compounds

Key Findings :

- Biosynthetic Regulation : Edeine B is the most abundant variant due to transcriptional activation by the ParB-family regulator EdeB . Overexpression of edeB increases this compound and B yields by 96.6% and 27.3%, respectively .

- Bioactivity : Edeine B shows superior antifungal activity compared to this compound, likely due to enhanced ribosomal binding from methylation .

Mechanistic Comparison with Pactamycin and Tetracycline

Key Findings :

- Edeine vs. Pactamycin : Both bind near G693:C795 but differ in downstream effects. Edeine disrupts initiation, while pactamycin inhibits translocation . Pactamycin can partially reverse Edeine-induced translational stalling .

- Edeine vs. Tetracycline : Edeine’s P-site specificity makes it effective against tetracycline-resistant strains lacking efflux pumps .

Production and Biotechnological Challenges

- Heterologous Expression : Unlike bacillomycin, edeine clusters fail to express in Bacillus subtilis due to incompatible promoters or missing precursors (e.g., spermidine) .

- Yield Optimization : Overexpression of edeB in B. brevis increases edeine production by 92.27%, highlighting its role as a pathway-specific activator .

Preparation Methods

The Edeine Biosynthetic Gene Cluster (ede BGC)

The ede BGC in B. brevis X23 spans approximately 38 kb and includes genes encoding nonribosomal peptide synthetases (NRPSs), transporters, and regulatory proteins. Key components include:

-

edeA and edeK : NRPS modules responsible for assembling the peptide backbone.

-

edeQ : A putative transporter facilitating edeine secretion.

-

edeB : A pathway-specific transcriptional activator belonging to the ParB family.

Bioinformatic analysis reveals that EdeB contains a helix-turn-helix (HTH) domain, enabling DNA binding to the promoter region of the ede BGC (edePro). This interaction upregulates transcription of biosynthetic genes, as demonstrated by RT-qPCR assays showing 3.2- to 5.7-fold increases in edeA, edeQ, and edeK expression upon edeB overexpression.

Fermentation and Yield Optimization

Wild-type B. brevis X23 produces edeines A and B at concentrations of 120–150 mg/L under standard fermentation conditions (NB medium, 48 hours). Yield improvements are achieved through genetic manipulation:

Table 1: Edeine Production in Engineered B. brevis Strains

| Strain | This compound (mg/L) | Edeine B (mg/L) | Increase vs. Wild-Type |

|---|---|---|---|

| Wild-type X23 | 150 ± 12 | 130 ± 10 | — |

| X23(ΔedeB) | 123 ± 9 | 109 ± 8 | -17.67% (A), -16.16% (B) |

| X23(PAD-Apr-Px-edeB) | 288 ± 21 | 165 ± 13 | +92.27% (A), +27.26% (B) |

Genetic Engineering Strategies for Enhanced Production

Knockout and Complementation Techniques

The Red/ET homologous recombination system enables precise edeB deletion or insertion:

-

Knockout vector construction : pE194-edeB-ko-HAF-apra-HAR replaces edeB with an apramycin resistance cassette.

-

Mutant validation : PCR with primers P1/P2 and P3/P4 confirms successful recombination in B. brevis X23(ΔedeB)-Apra.

-

Complementation : Plasmid PAD-Apr-Px-edeB restores edeB expression, reverting edeine production to wild-type levels.

Transcriptional Regulation by EdeB

Electrophoretic mobility shift assays (EMSAs) demonstrate EdeB’s direct binding to edePro (Figure 1A). Incubation of 1 μg EdeB with 20 nM FAM-labeled edePro reduces DNA mobility by 40%, confirming protein-DNA interaction. This binding enhances transcription initiation, as evidenced by:

-

Promoter analysis : edePro contains conserved -10 (TATAAT) and -35 (TTGACA) regions critical for RNA polymerase binding.

-

RT-qPCR data : edeA expression increases 5.7-fold in edeB-overexpressing strains.

Chemical Synthesis of this compound and Analogues

Solid-Phase Peptide Synthesis (SPPS)

Johnson et al. (2019) developed a synthetic route for edeine analogues using Fmoc-SPPS:

-

Resin activation : Wang resin (0.6 mmol/g) functionalized with Rink amide linker.

-

Peptide elongation :

-

Coupling: HBTU/HOBt/DIEA in DMF (2 hours, 25°C).

-

Deprotection: 20% piperidine/DMF (2 × 5 minutes).

-

-

DAHAA incorporation : Synthesized via ring-closing metathesis (Grubbs catalyst, CH₂Cl₂) followed by aminohydroxylation (Sharpless conditions).

Table 2: Key Synthetic Intermediates for Edeine Analogues

| Compound | Yield (%) | Purity (HPLC) | Key Steps |

|---|---|---|---|

| β-Tyr-L-isoSer-Dap | 68 | 95% | SPPS, Fmoc deprotection |

| DAHAA | 42 | 89% | RCM, aminohydroxylation |

| This compound analogue 1 | 51 | 91% | SPPS, DAHAA coupling |

Structure-Activity Relationships (SAR)

-

DAHAA necessity : Analogues lacking DAHAA show <10% antimicrobial activity compared to native edeine.

-

Carboxyl group modifications : Esters (e.g., methyl ester) and amides retain 85–92% activity, indicating the free carboxyl is nonessential.

Analytical and Validation Methods

HPLC-MS Quantification

Edeines A and B are resolved using a C18 column (2.1 × 150 mm, 1.9 μm) with a gradient of 0.1% formic acid in H₂O/acetonitrile:

Q & A

Q. What are the key structural components of Edeine A, and how do they contribute to its biological activity?

this compound is a pentapeptide amide containing non-proteinogenic amino acids, including (S)-β-tyrosine, (S)-β-phenyl-β-alanine, and the unique (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (A2ha). These components enable its dual antimicrobial and immunosuppressive properties. To confirm structural contributions, researchers should use mass spectrometry (MS) and nuclear magnetic resonance (NMR) for elucidation, combined with bioassays comparing activity of synthetic analogs lacking specific residues .

Q. How does this compound selectively inhibit DNA synthesis in prokaryotic vs. eukaryotic systems?

this compound reversibly inhibits DNA biosynthesis by targeting structural differences in replication systems. Methodologically, this can be tested via in vitro DNA replication assays using purified prokaryotic (e.g., E. coli DNA polymerase III) and eukaryotic (e.g., human DNA polymerase δ) enzymes. Quantify inhibition kinetics using fluorometric dNTP incorporation assays and compare IC₅₀ values .

Q. What standardized protocols exist for isolating this compound from Bacillus brevis Vm4 cultures?

Isolation involves fermentation of B. brevis Vm4, followed by solvent extraction (e.g., methanol/chloroform) and purification via reversed-phase HPLC. Researchers should optimize parameters like pH, temperature, and nutrient media (e.g., yeast extract concentrations) to maximize yield. Validate purity using high-resolution LC-MS and antimicrobial activity assays against Staphylococcus aureus .

Advanced Research Questions

Q. How do the α and β isomers of this compound influence its antimicrobial efficacy, and what experimental approaches can resolve their functional differences?

The α isomer (active) and β isomer (inactive) differ in the linkage between (S)-Ise and (S)-A2pr residues. To study isomer-specific activity:

- Separate isomers using chiral chromatography.

- Perform comparative bioassays against Gram-positive/negative bacteria.

- Use X-ray crystallography or cryo-EM to analyze isomer binding to bacterial ribosomes or DNA polymerases .

Q. What molecular mechanisms underlie this compound’s immunosuppressive effects, and how can they be dissected from its antimicrobial activity?

Hypothesize that immunosuppression arises from T-cell inhibition via mitochondrial stress or cytokine modulation. Experimental design:

- Treat murine splenocytes with this compound and measure IL-2/IFN-γ secretion (ELISA).

- Use CRISPR-Cas9 knockouts (e.g., Rag1⁻/⁻ mice) to isolate immune-specific effects.

- Compare results with immunosuppressants like cyclosporine A to benchmark potency .

Q. How can contradictory data on this compound’s translation inhibition be reconciled across studies?

Discrepancies may arise from variations in bacterial strains or experimental conditions. Researchers should:

Q. What strategies can optimize this compound’s biosynthesis in Bacillus brevis to enhance yield without genetic engineering?

Use a Design of Experiments (DoE) approach to test fermentation variables (e.g., carbon/nitrogen sources, aeration rates). Monitor this compound production via LC-MS and employ response surface methodology (RSM) to identify optimal conditions. Compare with transcriptomic data to link yield to metabolic pathway activation .

Methodological and Ethical Considerations

Q. How should researchers design dose-response studies for this compound to balance efficacy and cytotoxicity?

- Establish a cell viability curve (e.g., MTT assay) on human cell lines (e.g., HEK293) and pathogens (e.g., Pseudomonas aeruginosa).

- Calculate selectivity index (SI = IC₅₀ cytotoxicity / IC₅₀ antimicrobial activity) to identify therapeutic windows .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data with high variability?

Q. How can ethical challenges in studying this compound’s immunosuppressive effects in animal models be addressed?

- Follow ARRIVE guidelines for preclinical studies.

- Include control groups receiving standard immunosuppressants.

- Monitor animals for opportunistic infections and limit study duration to minimize suffering .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., IC₅₀ values, HPLC retention times) in appendices, with processed data (means ± SD) in the main text.

- Figures : Use scatterplots for dose-response curves and heatmaps for transcriptomic data.

- Reproducibility : Archive protocols on platforms like Protocols.io and validate key findings with orthogonal methods (e.g., SPR for binding affinity if initially tested via ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.